Enhanced M1 Muscarinic Receptor Binding Affinity vs. Arecoline Derivatives
In the context of developing M1 muscarinic receptor agonists for Alzheimer's disease, derivatives containing the 4-substituted sulfonyl-morpholine moiety exhibit significantly enhanced binding affinity. Specifically, compounds incorporating the electron-donating sulfonyl group on the nitrogen atom of the morpholine ring demonstrated a 50- to 80-fold increase in M1 receptor binding affinity compared to the corresponding arecoline-based agonists, which lack this structural feature [1].
| Evidence Dimension | M1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | N-aryl sulfonamide substituted 3-morpholino arecoline derivatives (containing the target scaffold) |
| Comparator Or Baseline | Arecoline-based muscarinic agonists (lacking the sulfonyl-morpholine group) |
| Quantified Difference | 50- to 80-fold greater affinity |
| Conditions | In vitro receptor binding assays using [³H]-pirenzepine as radioligand |
Why This Matters
This demonstrates the critical role of the sulfonyl-morpholine motif in achieving high potency for M1 receptor targeting, directly impacting the selection of this scaffold for drug discovery programs.
- [1] Kumar, A., et al. (2008). Effect of novel N-aryl sulfonamide substituted 3-morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer's dementia models. Bioorganic & Medicinal Chemistry, 16(9), 5157-5163. View Source
